![molecular formula C15H12N2O2 B3013148 (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide CAS No. 514822-15-2](/img/structure/B3013148.png)
(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide, also known as CMFP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMFP belongs to the class of compounds known as furanocinnamides, which are known to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Scientific Research Applications
Molecular Structure Analysis
The molecular structure of certain derivatives of (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide has been a subject of research. For instance, the molecular structure of (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide was determined using single-crystal X-ray analysis. This indicates a focus on the structural characterization of such compounds, which is fundamental in understanding their potential applications in various fields, including pharmaceuticals and materials science (Hošek et al., 2019).
Potential Biological Activities
Research into the biological activities of compounds structurally related to (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide has shown significant results. For example, studies have highlighted the anti-inflammatory potential of N-arylcinnamanilides, which share a similar core structure. These compounds were found to significantly attenuate lipopolysaccharide-induced NF-κB activation, suggesting their potential as anti-inflammatory agents (Hošek et al., 2019).
Chemical Synthesis and Reactions
The synthesis and reactions of related compounds have been explored extensively. For instance, the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate has been studied, leading to the formation of various pyridine and piperidine derivatives. This research contributes to the understanding of the chemical behavior of (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide under different conditions and can inform its applications in synthesis and drug design (O'callaghan et al., 1999).
Anticonvulsant and Analgesic Activities
The anticonvulsant and analgesic activities of compounds similar to (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide have been investigated. Studies have shown that certain N-cinnamoyl derivatives exhibit promising anticonvulsant and analgesic properties, highlighting the potential therapeutic applications of these compounds in treating neurological disorders (Gunia-Krzyżak et al., 2019).
Antimalarial Activity
Research has also explored the antimalarial activity of N-phenyl-substituted cinnamanilides, closely related to (2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide. Some derivatives were found to be effective against the chloroquine-sensitive strain of Plasmodium falciparum, suggesting potential applications in antimalarial therapy (Kos et al., 2022).
Antitubercular Activity
In the field of antimicrobial research, some derivatives have shown modest growth inhibition of Mycobacterium tuberculosis, indicating potential for antitubercular applications. This research contributes to the ongoing search for new treatments against tuberculosis (Sanna et al., 2002).
properties
IUPAC Name |
(E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11-6-7-13(19-11)8-9-15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKHGOLIXIUETJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.